N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(oxolan-3-yl)piperidin-4-amine
Description
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Properties
IUPAC Name |
N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(oxolan-3-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-14-21-20(23-27-14)19(17-5-3-4-6-18(17)25-2)22-15-7-10-24(11-8-15)16-9-12-26-13-16/h3-6,15-16,19,22H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWFZIQSBQOBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)NC3CCN(CC3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized via a multi-step process that typically involves the formation of intermediates like 2-methoxyphenyl hydrazine and the 5-methyl-1,2,4-oxadiazole ring. Reaction conditions often require controlled temperatures, catalysts, and solvents to optimize yield and purity.
Industrial Production Methods: : In industrial settings, large-scale production may utilize flow chemistry techniques for continuous synthesis, improving efficiency and scalability. These methods involve precise control of reaction parameters and the use of advanced reactor designs.
Chemical Reactions Analysis
Types of Reactions: : This compound primarily undergoes substitution and cyclization reactions. The methoxy and oxadiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: : Typical reagents include strong bases, acids, and oxidizing agents. Conditions such as high temperatures and pressure can be used to drive reactions to completion.
Major Products: : Common products formed from these reactions include various derivatives that can be further functionalized for specific applications in chemical synthesis or pharmaceutical development.
Scientific Research Applications
Chemistry: : The compound serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: : It is utilized in the development of biochemical probes and reagents for studying cellular processes.
Industry: : The compound's unique chemical properties make it useful in materials science, particularly in creating advanced polymers and coatings.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological outcomes.
Molecular Targets and Pathways: : Depending on its structure, it may bind to active sites or allosteric sites, altering the function of target molecules. Pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds: : Compounds like N-[(2-methoxyphenyl)-(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-amine or derivatives with different substituents on the oxadiazole ring share similarities.
Uniqueness: : What sets N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(oxolan-3-yl)piperidin-4-amine apart is its specific combination of functional groups, which imparts unique reactivity and biological activity. This compound's versatility makes it a standout candidate for diverse applications in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
